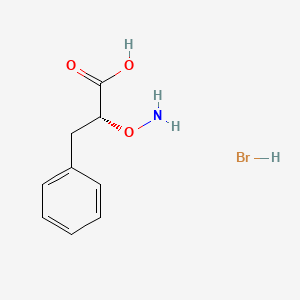

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide” is a chemical compound with the molecular formula C9H12BrNO3 . It is also known by other synonyms such as BIA1399 and D-A’A|AfA-Aminoxy-A’A|Afas-phenylpropionic acid hydrobromide .

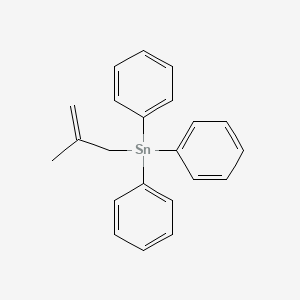

Synthesis Analysis

The synthesis of aminooxy compounds involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction generates a robust oxime ether linkage . The oximation reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water .

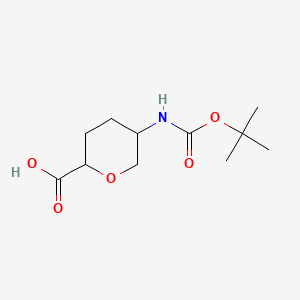

Molecular Structure Analysis

The molecular structure of “(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 262.10000 .

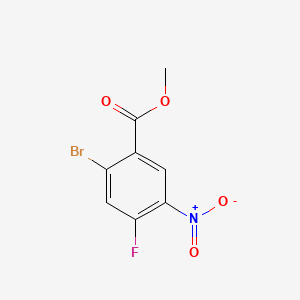

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide” include a molecular weight of 262.10000 and a Polar Surface Area (PSA) of 72.55000 .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of D-Amino Acids

D-alpha-Aminoxy-beta-phenylpropionic acid hydrobromide is related to D-amino acids (D-AAs), which are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . In recent years, a number of methods have been devised to produce D-AAs based on enantioselective enzymes . These enzymes have been combined and thus applied to multi-enzymatic processes representing in vitro pathways of alternative/exchangeable enzymes that allow the generation of an artificial metabolism for D-AAs synthetic purposes .

Pharmaceuticals and Fine Chemicals

D-AAs, including D-alpha-Aminoxy-beta-phenylpropionic acid hydrobromide, are currently used as key components in β-lactam antibiotics, fertility drugs, anticoagulants, and pesticides . The semisynthetic antibiotics ampicillin and amoxicillin, which contain D-phenylglycine and D- p -Hydroxy-phenylglycine, respectively, are produced on a scale >5000 tons per year worldwide .

Proteomics Research

D-alpha-Aminoxy-beta-phenylpropionic acid hydrobromide is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein synthesis, modification, and interaction.

Eigenschaften

IUPAC Name |

(2R)-2-aminooxy-3-phenylpropanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJJZAVLSPBIZ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657132 |

Source

|

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73086-98-3 |

Source

|

| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)